molecular formula C58H90N16O13S2 B2379707 Elabela/Toddler-11 CAS No. 1784687-32-6

Elabela/Toddler-11

Cat. No.: B2379707
CAS No.: 1784687-32-6
M. Wt: 1283.58
InChI Key: XXKPNJFJXZBRMX-HDKAIKTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Elabela can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of Elabela involves large-scale peptide synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product’s quality .

Chemical Reactions Analysis

Types of Reactions: Elabela undergoes various biochemical reactions, primarily involving its interaction with the apelin receptor. These interactions can lead to the activation of G-protein-coupled receptor (GPCR) pathways and β-arrestin-dependent pathways .

Common Reagents and Conditions: The primary reagents involved in Elabela’s biochemical reactions are those that facilitate its binding to the apelin receptor. These include various ligands and receptor antagonists that can modulate the peptide’s activity .

Major Products Formed: The major products formed from Elabela’s interactions are the activated forms of the apelin receptor and the downstream signaling molecules involved in the GPCR pathways .

Scientific Research Applications

Elabela has significant scientific research applications across various fields:

Chemistry: In chemistry, Elabela is studied for its unique peptide structure and its interactions with the apelin receptor. Researchers explore its potential as a model for designing synthetic peptides with similar biological activities .

Biology: In biology, Elabela is crucial for understanding early cardiac development and the maintenance of stem cell pluripotency. It is also studied for its role in vascular morphogenesis and kidney protection .

Medicine: In medicine, Elabela is investigated for its therapeutic potential in treating cardiovascular diseases, including heart failure and pulmonary arterial hypertension. Its ability to regulate blood pressure and reduce cardiac hypertrophy makes it a promising candidate for drug development .

Industry: In the pharmaceutical industry, Elabela is explored for its potential use in developing new treatments for cardiovascular and renal diseases. Its role in regulating gene expression associated with heart failure and fibrosis is of particular interest .

Comparison with Similar Compounds

    Apelin: Apelin is another endogenous peptide ligand for the apelin receptor.

    Angiotensin II: Angiotensin II is a peptide hormone that also interacts with G-protein-coupled receptors, specifically the angiotensin II type 1 receptor.

Uniqueness of Elabela: Elabela is unique in its ability to activate both G-protein-coupled receptor pathways and β-arrestin-dependent pathways with comparable potency to apelin . Additionally, Elabela’s role in early cardiac development and stem cell maintenance distinguishes it from other similar peptides .

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H90N16O13S2/c1-32(2)25-39(68-52(81)43-16-10-21-72(43)54(83)38(19-24-89-5)66-47(76)36(59)30-88)49(78)67-40(27-35-28-62-31-64-35)50(79)70-42(29-75)51(80)65-37(15-9-20-63-58(60)61)48(77)71-46(33(3)4)56(85)73-22-11-17-44(73)53(82)69-41(26-34-13-7-6-8-14-34)55(84)74-23-12-18-45(74)57(86)87/h6-8,13-14,28,31-33,36-46,75,88H,9-12,15-27,29-30,59H2,1-5H3,(H,62,64)(H,65,80)(H,66,76)(H,67,78)(H,68,81)(H,69,82)(H,70,79)(H,71,77)(H,86,87)(H4,60,61,63)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKPNJFJXZBRMX-HDKAIKTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O)NC(=O)C5CCCN5C(=O)C(CCSC)NC(=O)C(CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCSC)NC(=O)[C@H](CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H90N16O13S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1283.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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